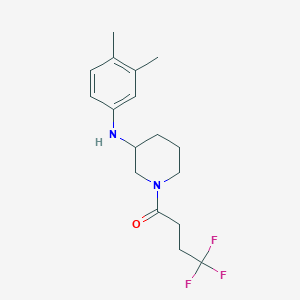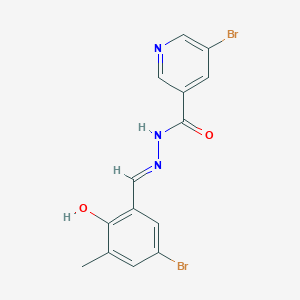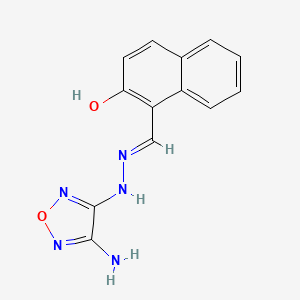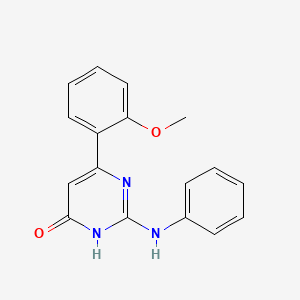![molecular formula C21H25N3O4 B6132342 methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B6132342.png)
methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate, also known as MG-132, is a potent proteasome inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 and has since been used in various studies to investigate the role of the proteasome in cellular processes.
Mechanism of Action
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate inhibits the proteasome by binding to its active site and preventing the degradation of ubiquitinated proteins. This leads to an accumulation of ubiquitinated proteins within the cell, which can have a variety of effects depending on the specific proteins involved. methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has been shown to induce apoptosis in cancer cells by causing the accumulation of pro-apoptotic proteins such as p53 and Bax.
Biochemical and physiological effects:
methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, it has been shown to inhibit cell cycle progression, induce DNA damage, and alter the expression of various genes. methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate in lab experiments is its potency as a proteasome inhibitor. It has been shown to be effective at concentrations as low as 1 μM, making it a useful tool for studying the effects of proteasome inhibition on cellular processes. However, one limitation of using methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate is its potential for off-target effects. It has been shown to inhibit other proteases and enzymes in addition to the proteasome, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate. One area of interest is its potential as a therapeutic agent for cancer. methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapeutic agents. Another area of interest is its role in protein quality control. methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate may be useful in studying the effects of proteasome inhibition on protein aggregation and misfolding. Additionally, methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by the accumulation of misfolded proteins.
Synthesis Methods
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate is synthesized by reacting N-acetyl-L-leucine methyl ester with 1-naphthylmethylamine to form N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycine methyl ester. This intermediate is then treated with methylmagnesium bromide to yield the final product, methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate.
Scientific Research Applications
Methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate has been used in a wide range of scientific studies to investigate the role of the proteasome in various cellular processes. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate can be used to study the effects of protein degradation on cellular processes such as cell cycle regulation, apoptosis, and protein quality control.
properties
IUPAC Name |
methyl 2-[methyl-[2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23(14-20(26)28-2)19(25)12-18-21(27)22-10-11-24(18)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,18H,10-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOQUPRIAFEQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)




![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
![N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B6132323.png)
![1-cyclohexyl-2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6132331.png)
![3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B6132347.png)